Guanidine, 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)-

Catalog No.
S14327562
CAS No.
63885-21-2
M.F
C13H15N5O
M. Wt
257.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanidine, 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)-

CAS Number

63885-21-2

Product Name

Guanidine, 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)-

IUPAC Name

2-(2-hydroxyethyl)-1,3-dipyridin-3-ylguanidine

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

InChI

InChI=1S/C13H15N5O/c19-8-7-16-13(17-11-3-1-5-14-9-11)18-12-4-2-6-15-10-12/h1-6,9-10,19H,7-8H2,(H2,16,17,18)

InChI Key

LHLJUVWOOHKGBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=NCCO)NC2=CN=CC=C2

Guanidine, 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl), also known by its systematic name 2-(2-hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine, is a compound characterized by its guanidine core modified with two pyridine rings and a hydroxyethyl group. Its molecular formula is C13H15N5OC_{13}H_{15}N_5O, and it possesses a molecular weight of approximately 245.29 g/mol. The compound exhibits a density of 1.25 g/cm³ and has a boiling point of about 454.6°C at 760 mmHg . The presence of the hydroxyethyl group contributes to its solubility and potential reactivity in various chemical environments.

Typical of guanidines. These include:

  • Acylation: The guanidine nitrogen can be acylated to form amides.
  • Alkylation: The nitrogen atoms in the guanidine structure can undergo alkylation reactions, leading to various substituted guanidines.
  • Coordination Chemistry: The pyridine rings can act as ligands, coordinating with transition metals to form metal complexes, which are useful in catalysis and materials science .

Guanidine derivatives have been studied for their biological activities, particularly in medicinal chemistry. The compound 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl) has shown potential as:

  • Anticancer Agents: Some studies suggest that guanidine derivatives exhibit antiproliferative activity against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties: Similar compounds have been evaluated for their effectiveness against various microbial strains, indicating a broad spectrum of biological activity .

The synthesis of 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)guanidine typically involves multi-step organic reactions:

  • Formation of Guanidine: Initial synthesis may start from cyanamide or other guanidine precursors.
  • Pyridyl Substitution: The introduction of pyridine rings can be achieved through nucleophilic substitution reactions.
  • Hydroxyethyl Group Introduction: This can be done via alkylation using appropriate alkyl halides or other alkylating agents .

The applications of 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)guanidine are diverse:

  • Coordination Chemistry: It serves as a ligand in coordination complexes, enhancing the properties of metal catalysts.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in oncology and infectious diseases .
  • Material Science: The compound's unique structure allows for exploration in polymer chemistry and materials engineering.

Interaction studies involving 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)guanidine often focus on its ability to form complexes with metal ions. These interactions can significantly alter the chemical properties and biological activities of the compound. Research has indicated that such complexes may exhibit enhanced stability and reactivity compared to their free ligand forms.

Several compounds share structural similarities with 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)guanidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
GuanidineSimple guanidine structureLacks additional functional groups
1,3-Di(4-pyridyl)guanidineTwo pyridine ringsExhibits different coordination properties
1-(4-Pyridyl)guanidineSingle pyridine ringMore basic than the bis(pyridyl) derivative
1,3-Bis(2-pyridyl)guanidineTwo 2-positioned pyridinesDifferent electronic properties due to position
1-(2-Hydroxyethyl)guanidineHydroxyethyl groupFocuses on solubility and reactivity enhancement

The uniqueness of 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)guanidine lies in its specific arrangement of functional groups that enhance both its chemical reactivity and biological activity compared to simpler guanidine derivatives or those with different pyridine substitutions.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

257.12766012 g/mol

Monoisotopic Mass

257.12766012 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types